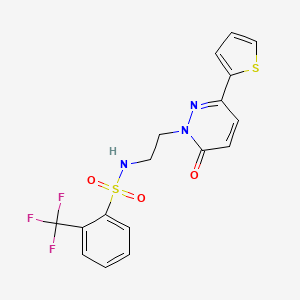

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

This compound features a pyridazinone core substituted at position 3 with a thiophene ring, connected via an ethyl linker to a 2-(trifluoromethyl)benzenesulfonamide group. The pyridazinone moiety is a heterocyclic system known for pharmacological relevance, while the sulfonamide and trifluoromethyl groups enhance metabolic stability and target-binding affinity . The thiophene substituent may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S2/c18-17(19,20)12-4-1-2-6-15(12)28(25,26)21-9-10-23-16(24)8-7-13(22-23)14-5-3-11-27-14/h1-8,11,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTLBWKUEOIZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Overview

The compound features a pyridazine ring fused with a thiophene moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 393.37 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of sulfonamides generally involves the inhibition of specific enzymes by mimicking natural substrates. The pyridazinone core can interact with various molecular targets through hydrogen bonding and hydrophobic interactions, which may lead to the inhibition of enzyme activities or modulation of receptor functions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 0.25 | E. coli |

| Compound B | 0.50 | S. aureus |

| N-(2-(6-oxo... | 0.75 | P. aeruginosa |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activities. Sulfonamides are known to inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.

Case Study: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory effects of various sulfonamides, N-(2-(6-oxo... demonstrated a significant reduction in COX-2 expression in vitro, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study investigated the inhibition of neutral sphingomyelinase 2 (nSMase2) by pyridazinone derivatives, revealing that compounds with similar structures could significantly reduce nSMase2 activity, which is implicated in neurodegenerative diseases . -

Antibiofilm Activity :

Another research focused on the antibiofilm properties of pyrazole derivatives related to the compound , demonstrating that modifications to the structure could enhance biofilm inhibition by over 80% against pathogens like S. aureus and P. aeruginosa .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Routes: The target compound’s ethyl-linked pyridazinone-thiophene system likely requires stepwise condensation, akin to methods in and , but optimized for sulfonamide incorporation .

Trifluoromethyl Effects : The ortho-trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, similar to patented benzothiazole derivatives .

Thiophene vs. Benzothiazole : Thiophene’s smaller size compared to benzothiazole could reduce steric hindrance, favoring interactions with flat binding sites (e.g., ATP pockets) .

Sulfonamide vs. Benzamide : Sulfonamides generally exhibit higher acidity (pKa ~10) than benzamides, improving solubility and hydrogen-bonding capacity .

Q & A

Q. What are the key synthetic routes for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution .

- Step 3 : Sulfonamide linkage formation using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) .

- Optimization : Reaction yields improve with temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophene proton signals at δ 7.2–7.5 ppm, trifluoromethyl group at δ 120–125 ppm in ¹³C) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 429.43) .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : The compound’s sulfonamide group and pyridazinone core suggest enzyme inhibition potential:

- Targets : Carbonic anhydrases, cyclooxygenases (COX), or kinases due to sulfonamide’s role in binding active sites .

- Assays : Validate activity via fluorometric assays (e.g., CA inhibition using 4-nitrophenyl acetate hydrolysis) or kinase inhibition profiling (ATP-binding assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Modifications : Vary substituents on the pyridazinone (e.g., halogenation at C3) or replace thiophene with furan/isoxazole to alter electronic effects .

- Assays : Test analogs against cancer cell lines (e.g., AGS gastric cells) using MTT assays. Compare IC₅₀ values (Table 1).

- Key Data :

| Analog Structure | IC₅₀ (μM) | Notes |

|---|---|---|

| Parent Compound | 12.3 | Baseline activity |

| 4-Fluoro-thiophene derivative | 8.7 | Enhanced lipophilicity |

| Piperazine-linked derivative | 5.2 | Improved solubility and uptake |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (pH 7.4, 37°C, serum-free media) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate batch variability .

Q. How can X-ray crystallography or computational modeling elucidate binding modes?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with human carbonic anhydrase II (hCA II) using vapor diffusion (e.g., 20% PEG 3350). Resolve structures at 1.8 Å resolution to map sulfonamide-enzyme interactions .

- Docking Studies : Use AutoDock Vina to simulate binding poses. Key interactions include hydrogen bonds between the sulfonamide NH and Thr199 in hCA II .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR) vary between synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.